molecular formula C11H12N4O2S B1392506 1-(5-Morpholin-4-yl-1,3,4-thiadiazol-2-yl)-1H-pyrrole-2-carbaldehyde CAS No. 1243070-65-6

1-(5-Morpholin-4-yl-1,3,4-thiadiazol-2-yl)-1H-pyrrole-2-carbaldehyde

Cat. No.: B1392506
CAS No.: 1243070-65-6
M. Wt: 264.31 g/mol
InChI Key: AICAGVXQCFTENS-UHFFFAOYSA-N
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Description

1-(5-Morpholin-4-yl-1,3,4-thiadiazol-2-yl)-1H-pyrrole-2-carbaldehyde is a heterocyclic compound that features a morpholine ring, a thiadiazole ring, and a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Morpholin-4-yl-1,3,4-thiadiazol-2-yl)-1H-pyrrole-2-carbaldehyde typically involves the following steps:

    Formation of the Thiadiazole Ring: This can be achieved by reacting appropriate hydrazine derivatives with carbon disulfide and an oxidizing agent.

    Introduction of the Morpholine Group: The morpholine ring can be introduced via nucleophilic substitution reactions.

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound.

    Aldehyde Functionalization:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This would include the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents.

Chemical Reactions Analysis

Types of Reactions

1-(5-Morpholin-4-yl-1,3,4-thiadiazol-2-yl)-1H-pyrrole-2-carbaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine and thiadiazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄)

    Substitution: Various nucleophiles such as amines, thiols, and halides

Major Products

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Substituted derivatives with different functional groups

Scientific Research Applications

1-(5-Morpholin-4-yl-1,3,4-thiadiazol-2-yl)-1H-pyrrole-2-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(5-Morpholin-4-yl-1,3,4-thiadiazol-2-yl)-1H-pyrrole-2-carbaldehyde involves its interaction with specific molecular targets. For example, as a kinase inhibitor, it binds to the ATP-binding site of kinases, thereby inhibiting their activity. This can lead to the modulation of various signaling pathways involved in cell growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-Morpholin-4-yl-1,3,4-thiadiazol-2-yl)-1H-pyrrole-2-carboxylic acid
  • 1-(5-Morpholin-4-yl-1,3,4-thiadiazol-2-yl)-1H-pyrrole-2-methanol

Uniqueness

1-(5-Morpholin-4-yl-1,3,4-thiadiazol-2-yl)-1H-pyrrole-2-carbaldehyde is unique due to the presence of the aldehyde functional group, which allows for further chemical modifications. This makes it a versatile intermediate in the synthesis of various derivatives with potential biological activities.

Properties

IUPAC Name

1-(5-morpholin-4-yl-1,3,4-thiadiazol-2-yl)pyrrole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O2S/c16-8-9-2-1-3-15(9)11-13-12-10(18-11)14-4-6-17-7-5-14/h1-3,8H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AICAGVXQCFTENS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NN=C(S2)N3C=CC=C3C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(5-Morpholin-4-yl-1,3,4-thiadiazol-2-yl)-1H-pyrrole-2-carbaldehyde
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1-(5-Morpholin-4-yl-1,3,4-thiadiazol-2-yl)-1H-pyrrole-2-carbaldehyde
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1-(5-Morpholin-4-yl-1,3,4-thiadiazol-2-yl)-1H-pyrrole-2-carbaldehyde
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1-(5-Morpholin-4-yl-1,3,4-thiadiazol-2-yl)-1H-pyrrole-2-carbaldehyde
Reactant of Route 5
1-(5-Morpholin-4-yl-1,3,4-thiadiazol-2-yl)-1H-pyrrole-2-carbaldehyde
Reactant of Route 6
1-(5-Morpholin-4-yl-1,3,4-thiadiazol-2-yl)-1H-pyrrole-2-carbaldehyde

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